2,2-Dichloroacetamide

Description

Properties

IUPAC Name |

2,2-dichloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl2NO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGGWVOVFQNRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021561 | |

| Record name | 2,2-Dichloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-72-7 | |

| Record name | Dichloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dichloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DICHLOROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I202LTA03D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dichloroacetamide: Properties, Structure, and Applications

Foreword: Unveiling the Duality of a Simple Molecule

In the vast landscape of organic chemistry, it is often the seemingly simple molecules that harbor the most fascinating complexities and diverse applications. 2,2-Dichloroacetamide is a prime example of such a compound. While its structure is straightforward, its chemical behavior and biological interactions have paved the way for significant advancements in both agriculture and pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core chemical properties, structure, and multifaceted applications of this compound. We will delve into not just the "what," but the "why," providing insights into the causality behind its utility and the experimental considerations that are paramount for its effective use.

Fundamental Chemical Identity

This compound, a chlorinated derivative of acetamide, is a white crystalline solid at standard conditions.[1][2] Its fundamental identifiers are crucial for unambiguous documentation and procurement in a research setting.

| Property | Value | Source |

| Molecular Formula | C₂H₃Cl₂NO | [3][4] |

| Molecular Weight | 127.96 g/mol | [5] |

| CAS Number | 683-72-7 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Dichloroacetamide | [2][4][5] |

Molecular Structure and Spectroscopic Profile

The reactivity and biological activity of this compound are intrinsically linked to its molecular architecture. The presence of two chlorine atoms on the alpha-carbon significantly influences the electron distribution within the molecule, impacting the reactivity of the amide group.

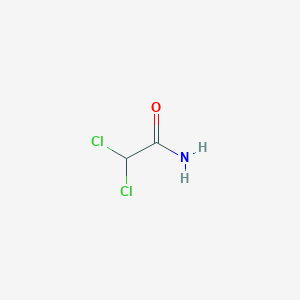

Structural Representation

The three-dimensional arrangement of atoms in this compound is fundamental to understanding its interactions with biological macromolecules.

Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization: A Window into Molecular Behavior

Spectroscopic techniques are indispensable for the verification of the identity and purity of this compound. Each method provides a unique piece of the structural puzzle.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N-H stretching of the primary amide (around 3400-3200 cm⁻¹) and the C=O (carbonyl) stretching (around 1680-1650 cm⁻¹). The C-Cl stretching vibrations are typically observed in the fingerprint region (below 800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is relatively simple, showing a singlet for the methine proton (CHCl₂) typically in the range of 6.0-6.5 ppm, and a broad singlet for the two amide protons (NH₂) which can vary in chemical shift depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (C=O) around 165-170 ppm and a signal for the dichlorinated carbon (CHCl₂) at a lower field, typically around 65-75 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 127. The isotopic pattern of the molecular ion is characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and for predicting its environmental fate.

| Property | Value | Source |

| Appearance | White crystalline solid | [1] |

| Melting Point | 98-100 °C | [2][3] |

| Boiling Point | 233-234 °C at 745 mmHg | [2][3][6] |

| Solubility | Soluble in water (71 g/L) | [3] |

| logP (o/w) | 0.190 | [1] |

| Vapor Pressure | 0.016 mmHg at 20 °C (estimated) | [1] |

| Flash Point | 104.3 °C | [1] |

The moderate water solubility and low octanol-water partition coefficient (logP) suggest that this compound has a degree of hydrophilicity, which is a key factor in its biological activity and environmental mobility.[7]

Synthesis and Reactivity

Synthetic Pathway: A Practical Laboratory Protocol

A common method for the synthesis of this compound involves the reaction of trichloroacetaldehyde (chloral) with ammonia in the presence of potassium cyanide.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagent Preparation: Prepare a solution of aqueous ammonia in the flask and cool it in an ice bath to 0-5 °C.

-

Addition of Reactants: Slowly add trichloroacetaldehyde (chloral) dropwise from the dropping funnel to the cooled ammonia solution while maintaining the temperature below 10 °C. A solution of potassium cyanide is then carefully added.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

-

Workup and Isolation: Upon completion, the reaction mixture is typically acidified and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure, white crystals of this compound.

Rationale for Experimental Choices: The slow, dropwise addition and cooling are crucial to control the exothermic nature of the reaction and prevent the formation of side products. The use of potassium cyanide facilitates the haloform reaction-like process. Acidification during workup ensures that the amide product is in its neutral form for efficient extraction into the organic phase.

Chemical Reactivity

The dichloromethyl group is a strong electron-withdrawing group, which makes the amide protons more acidic than in acetamide. The amide group can undergo hydrolysis under both acidic and basic conditions to yield dichloroacetic acid and ammonia.[8]

Applications in Research and Industry

The unique chemical properties of this compound have led to its use in diverse fields, most notably in agriculture as a herbicide safener.

Herbicide Safeners: Protecting Crops from Chemical Injury

Dichloroacetamide derivatives, including this compound itself, are a major class of herbicide safeners.[9][10] They are applied in combination with herbicides to protect crops, particularly maize, from herbicide-induced injury.[9][11]

Mechanism of Action: A Cellular Defense Boost

The primary mechanism by which dichloroacetamide safeners protect plants is by enhancing the plant's natural detoxification pathways.[11] This involves the induction of genes encoding for glutathione S-transferases (GSTs), enzymes that catalyze the conjugation of the herbicide with the endogenous antioxidant glutathione (GSH).[12][13] This conjugation process renders the herbicide water-soluble and non-toxic to the plant, facilitating its sequestration and metabolism.

Caption: Mechanism of action of this compound as a herbicide safener.

This targeted enhancement of a specific metabolic pathway is a testament to the sophisticated interplay between small molecules and biological systems. Research has shown a good correlation between the effectiveness of various dichloroacetamide compounds as safeners and their ability to bind to specific protein sites in maize.[9][10]

Role in Pharmaceutical and Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis.[3] Its reactive sites, including the amide group and the dichloromethyl group, allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates.

Safety and Toxicology

As with any chemical substance, proper handling and awareness of the potential hazards of this compound are paramount.

-

Hazards: It is classified as irritating to the eyes, respiratory system, and skin.[3] It may also cause sensitization by skin contact.[3]

-

Safety Precautions: When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]

-

Toxicology: The intraperitoneal LDLo (lowest published lethal dose) in mice is reported as 1750 mg/kg.[1]

Conclusion: A Molecule of Continued Interest

This compound, despite its modest structure, has proven to be a molecule of significant scientific and industrial importance. Its role as a herbicide safener has had a profound impact on modern agriculture, enabling more effective weed control with minimal damage to valuable crops. Furthermore, its utility as a synthetic intermediate ensures its continued relevance in the broader field of chemical synthesis. For researchers and drug development professionals, a deep understanding of the chemical properties, structure, and biological interactions of this compound can unlock new avenues for innovation, from the design of more effective agrochemicals to the synthesis of novel therapeutic agents.

References

- The Good Scents Company. (n.d.). This compound.

- Walton, J. D., & Casida, J. E. (1995). Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide herbicides. Plant Physiology, 109(1), 213–219.

- ChemBK. (n.d.). This compound.

- Gowda, B. T., et al. (2007). 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4565.

- Hladik, M. L., & Schiffer, C. A. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 9(1), 53-59.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12694, Dichloroacetamide.

- Wikipedia. (2025, April 18). Dichloroacetamide.

- Jablonowski, N. D., & Schäffer, A. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology, 49(19), 11335-11347.

- Walton, J. D., & Casida, J. E. (1995). Specific Binding of a Dichloroacetamide Herbicide Safener in Maize at a Site That Also Binds Thiocarbamate and Chloroacetanilide Herbicides. Plant Physiology, 109(1), 213–219.

- Riechers, D. E., et al. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology, 153(1), 3-13.

- Latch, D. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16485–16495.

- National Institute of Standards and Technology. (n.d.). Acetamide, 2,2-dichloro-. In NIST Chemistry WebBook.

- Walton, J. D., & Casida, J. E. (1995). Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide. SciSpace.

- Assessment of the metabolism and toxicity of the dichloroacetamide safener benoxacor. (n.d.). Iowa Research Online.

- Riechers, D. E., et al. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology, 153(1), 3-13.

- Gowda, B. T., et al. (2008). 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1521.

- Scott, J. D., & Walton, J. D. (1997). Herbicide Safener-Binding Protein of Maize : Purification, Cloning, and Expression of an Encoding cDNA. Plant Physiology, 115(3), 1187–1197.

- National Institute of Standards and Technology. (n.d.). Acetamide, 2,2-dichloro-. In NIST Chemistry WebBook.

Sources

- 1. This compound, 683-72-7 [thegoodscentscompany.com]

- 2. Dichloroacetamide - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Acetamide, 2,2-dichloro- [webbook.nist.gov]

- 5. Dichloroacetamide | C2H3Cl2NO | CID 12694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetamide, 2,2-dichloro- [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2,2-Dichloroacetamide (CAS 683-72-7)

This guide provides a comprehensive technical overview of this compound, a compound of significant interest in agrochemical and pharmaceutical research. We will delve into its fundamental properties, synthesis, mechanisms of action, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Properties and Identification

This compound is a chlorinated derivative of acetamide, appearing as a white to off-white crystalline solid.[1][2] Its chemical structure, featuring two chlorine atoms on the alpha-carbon, makes it a versatile chemical intermediate and a biologically active molecule.[2]

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 683-72-7 | [1] |

| Molecular Formula | C₂H₃Cl₂NO | [1] |

| Molecular Weight | 127.96 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 96-100 °C | [1] |

| Boiling Point | 233-234 °C (at 745 mmHg) | [1] |

| Solubility | Soluble in water and polar solvents like alcohols. | [2][4] |

| EC Number | 211-674-2 | [1] |

| InChI Key | WCGGWVOVFQNRRS-UHFFFAOYSA-N | [1] |

Chemical Structure

The structure of this compound is fundamental to its reactivity and biological activity.

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

This compound serves as a key intermediate in organic synthesis.[4] Its production is generally achieved through the reaction of an aldehyde with an ammonia source.

Conceptual Synthesis Pathway

A common manufacturing method involves the reaction of trichloroacetaldehyde with ammonia in the presence of potassium cyanide.[4] This pathway highlights a fundamental transformation in organic chemistry.

Caption: Conceptual synthesis pathway for this compound.

Chemical Reactivity

The dichloroacetamide moiety is a tunable electrophile. This characteristic allows it to participate in nucleophilic substitution reactions, making it a valuable building block.[2] Recent research has explored its use in designing targeted covalent inhibitors, where it can form a reversible covalent bond with cysteine residues in proteins.[5] This reactivity is crucial for its application in drug development, offering a balance between potent binding and reversibility that can be advantageous for therapeutic efficacy and safety.[5] The compound can also undergo hydrolysis, particularly under basic conditions, to form byproducts such as acetic acid.[2][6]

Core Applications and Mechanisms of Action

The utility of this compound spans multiple scientific domains, from agriculture to pharmacology.

Agrochemicals: Herbicide Safener

A primary application of dichloroacetamide derivatives is as "safeners" in herbicide formulations.[7][8] They are considered biologically active, "inert" ingredients that selectively protect crops from herbicide injury without compromising the herbicide's effectiveness against weeds.[9]

Mechanism of Action: Dichloroacetamide safeners function by activating crop defense genes.[7][8] This activation leads to the enhanced expression of metabolic enzymes, particularly glutathione S-transferases (GSTs), as well as cytochrome P450s (CYPs) and carboxylesterases (CESs).[10] The induced GSTs catalyze the conjugation of the herbicide molecule with endogenous glutathione (GSH).[7][8] This conjugation reaction increases the herbicide's water solubility, effectively detoxifying it and facilitating its sequestration or further metabolism within the crop plant, thus preventing phytotoxicity.[7] There is a strong correlation between the safener's effectiveness and its ability to bind to specific protein sites in the plant.[11][12]

Caption: Mechanism of crop protection by a dichloroacetamide safener.

Drug Development and Pharmacology

The structural motif of dichloroacetamide is found in certain pharmaceutical compounds. For instance, its similarity to the dichloroacetamide group in chloramphenicol has led to investigations into its mechanism of action, with some derivatives like diloxanide believed to act by inhibiting protein synthesis in pathogens.[13]

More recently, the focus has shifted to its role as a reversible covalent inhibitor targeting non-catalytic cysteines.[5] The ability of the dichloroacetamide warhead to form a stable yet hydrolyzable adduct with thiol groups presents a sophisticated strategy for modulating protein function, particularly in oncology targets like KRAS and EGFR.[5]

Other Industrial Applications

This compound and related compounds have been explored as nitrification inhibitors in agriculture.[14][15] By slowing the microbial oxidation of ammonium to nitrate in the soil, these compounds can reduce nitrate leaching and nitrous oxide (N₂O) emissions, improving nitrogen use efficiency in fertilizers.[15][16][17]

Environmental Fate and Metabolism

Given its use in agriculture, understanding the environmental persistence and transformation of this compound is critical. It is relatively hydrophilic and can be detected in surface waters.[7] Microbial biotransformation is a key process controlling its fate in the environment.[7][8]

Studies have shown that dichloroacetamides can be cometabolized by microorganisms in river sediment.[7][18] The proposed transformation pathway involves an initial dechlorination, which can be followed by conjugation with glutathione and subsequent cleavage.[7][18][19] This biological dechlorination in aerobic environments can sometimes lead to monochlorinated products that may have different biological activity profiles.[9][18]

Sources

- 1. Dichloroacetamide - Wikipedia [en.wikipedia.org]

- 2. CAS 683-72-7: Dichloroacetamide | CymitQuimica [cymitquimica.com]

- 3. Dichloroacetamide | C2H3Cl2NO | CID 12694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. [PDF] Specific Binding of a Dichloroacetamide Herbicide Safener in Maize at a Site That Also Binds Thiocarbamate and Chloroacetanilide Herbicides | Semantic Scholar [semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. umweltbundesamt.de [umweltbundesamt.de]

- 15. ag-emissions.nz [ag-emissions.nz]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition profile of three biological nitrification inhibitors and their response to soil pH modification in two contrasting soils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2,2-Dichloroacetamide from Dichloroacetyl Chloride

<

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-dichloroacetamide, a valuable chemical intermediate, from dichloroacetyl chloride. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and discusses the analytical techniques for the characterization of the final product. The aim is to furnish a robust and reproducible methodology, grounded in established chemical principles, to facilitate the efficient and safe laboratory-scale synthesis of this compound.

Introduction

This compound is a chemical compound with the formula C₂H₃Cl₂NO. It serves as a significant building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. For instance, it is a precursor to the antibiotic chloramphenicol and the herbicide dichlormid.[1] The synthesis of this compound is most commonly achieved through the reaction of dichloroacetyl chloride with ammonia, a classic example of nucleophilic acyl substitution.[2][3] This guide will focus on this well-established and efficient synthetic route.

Reaction Mechanism and Rationale

The synthesis of this compound from dichloroacetyl chloride and ammonia proceeds via a nucleophilic addition-elimination mechanism.[3][4]

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride.[4] This carbon is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the carbonyl oxygen.

-

Formation of a Tetrahedral Intermediate: The initial nucleophilic attack results in the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom bears a positive charge.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by another molecule of ammonia, which acts as a base. This step regenerates the neutral this compound product and forms an ammonium ion (NH₄⁺). The ammonium ion then combines with the previously eliminated chloride ion to form ammonium chloride (NH₄Cl) as a byproduct.[2][3]

The overall reaction is highly favorable and typically proceeds with high yield. The use of excess ammonia is common to drive the reaction to completion and to neutralize the hydrogen chloride gas that is formed, preventing it from reacting with the desired amide product.[2]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Specifications |

| Dichloroacetyl chloride | Purity ≥ 98% |

| Concentrated Ammonia Solution | ~28-30% NH₃ in water |

| Dichloromethane (DCM) | Anhydrous, ACS grade |

| Deionized Water | |

| Round-bottom flask | Appropriate size with a magnetic stirrer |

| Dropping funnel | |

| Ice bath | |

| Buchner funnel and filter paper | |

| Rotary evaporator | |

| Beakers, graduated cylinders, etc. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

-

Reagent Addition: Carefully add a concentrated solution of ammonia to the round-bottom flask. Begin stirring the ammonia solution.

-

Slow Addition of Acyl Chloride: Slowly add dichloroacetyl chloride to the stirred ammonia solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction and prevent excessive fuming. A violent reaction producing a white smoke, which is a mixture of solid ammonium chloride and ethanamide, is expected.[2]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Workup and Isolation:

-

Once the reaction is complete, the resulting white solid product, a mixture of this compound and ammonium chloride, can be collected by vacuum filtration using a Buchner funnel.[3]

-

Wash the collected solid with a small amount of cold deionized water to remove the more water-soluble ammonium chloride.

-

-

Purification:

-

The crude this compound can be further purified by recrystallization. A suitable solvent system, such as a mixture of dichloromethane and hexanes, can be used.[5]

-

Dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

-

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

Working with dichloroacetyl chloride and concentrated ammonia requires strict adherence to safety protocols.

-

Dichloroacetyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[6][7] It is also a lachrymator and may cause cancer.[6] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8] In case of contact, immediately flush the affected area with plenty of water.[6]

-

Concentrated Ammonia: The solution is corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Handle in a well-ventilated area, preferably a fume hood, and wear appropriate PPE.

-

Reaction Hazards: The reaction is exothermic and can be vigorous.[2] Proper cooling and slow addition of reagents are crucial to control the reaction rate.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation.[9][10][11] For this compound, one would expect to see a singlet for the methine proton (CHCl₂) and a broad signal for the amide protons (-NH₂). The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon and the dichloromethyl carbon.[11][12]

A standardized protocol for acquiring NMR data involves dissolving a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and running the analysis on an NMR spectrometer.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected peaks for this compound include a strong absorption for the C=O (carbonyl) stretch of the amide and N-H stretching vibrations.

Melting Point Determination

The melting point of the purified product can be measured and compared to the literature value (96-99 °C) to assess its purity. A sharp melting point range close to the literature value indicates a high degree of purity.

Conclusion

The synthesis of this compound from dichloroacetyl chloride and ammonia is a straightforward and efficient method for producing this important chemical intermediate. By following the detailed protocol outlined in this guide and adhering to the necessary safety precautions, researchers can reliably synthesize this compound in a laboratory setting. Proper characterization of the final product using techniques such as NMR and IR spectroscopy is essential to confirm its identity and purity.

References

- LibreTexts. (2023, January 23). Making Amides from Acyl Chlorides.

- Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Publications.

- Google Patents. (n.d.). US3884785A - Method of making dichloroacetyl chloride.

- Hep Journals. (2021). Characteristics and removal mechanism of the precursors of N-chloro-2,2-dichloroacetamide in a drinking water treatment process at Taihu Lake.

- RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization.

- Illinois Experts. (2013, November 5). Chloroacetonitrile and N,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water.

- ResearchGate. (2025, August 9). Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine in Water | Request PDF.

- ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides | Request PDF.

- Organic Syntheses. (n.d.). 1 - Organic Syntheses Procedure.

- Ram Singh, et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

- PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.

- MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.

- Wikipedia. (n.d.). Dichloroacetyl chloride.

- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and ammonia - addition / elimination.

- LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Ammonia.

- Organic Syntheses. (n.d.). asymmetric rearrangement of allylic trichloroacetimidates: preparation of.

- Wikipedia. (n.d.). Chloroacetamide.

- ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).

- Google Patents. (n.d.). SU1170967A3 - Method of producing 2,2-dichloracetoacetylchloride.

- Google Patents. (n.d.). US4404149A - Process for preparing 2,2-dichloroacetoacetyl chloride.

- Organic Syntheses. (n.d.). chloroacetamide.

- PubMed Central. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures.

Sources

- 1. Dichloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Environmental Fate and Degradation of 2,2-Dichloroacetamide

Introduction

2,2-Dichloroacetamide is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and pesticides.[1] Its chemical backbone is also the core functional moiety in a class of agrochemicals known as dichloroacetamide herbicide safeners. These safeners, including compounds like benoxacor and dichlormid, are applied extensively in agriculture to protect crops from herbicide injury.[2][3] Given the widespread use of its derivatives and its potential introduction into the environment as a manufacturing intermediate, a thorough understanding of the environmental fate and degradation of this compound is of paramount importance for researchers, environmental scientists, and regulatory bodies.

This guide provides a comprehensive analysis of the transformation and persistence of this compound in the environment. We will delve into its fundamental physicochemical properties, which govern its mobility and distribution, and explore the primary abiotic and biotic degradation pathways that determine its ultimate fate. The narrative emphasizes the causality behind degradation mechanisms and provides field-proven insights into the experimental methodologies used to assess these processes.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental transport and partitioning of this compound are dictated by its inherent physical and chemical properties. These characteristics determine its solubility in water, potential for volatilization, and tendency to adsorb to soil and sediment. A summary of these key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂H₃Cl₂NO | [1][4] |

| Molar Mass | 127.96 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Melting Point | 96-100 °C | [1][4] |

| Boiling Point | 233-234 °C (at 745 mmHg) | [1][4] |

| Water Solubility | Soluble (71 g/L) | [1] |

| logP (Octanol-Water Partition Coeff.) | 0.20 (estimated) | [5] |

| Vapor Pressure | 0.016 mmHg @ 20 °C (estimated) | [5] |

The high water solubility and low estimated logP value suggest that this compound is hydrophilic and will likely be mobile in aqueous and soil environments, with a low potential for bioaccumulation in fatty tissues.[3] Its low vapor pressure indicates that volatilization from water or soil surfaces is not a significant dissipation pathway.[3]

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily hydrolysis, photolysis, and chemical reduction. These pathways can significantly influence the persistence of this compound in the environment.

Hydrolysis: The Role of pH

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, this process is highly dependent on pH. While stable at neutral pH, its degradation is accelerated under both acidic and basic conditions.[6][7]

Causality and Mechanism: Research on the broader class of dichloroacetamide safeners has elucidated three primary hydrolytic pathways depending on pH.[6][8]

-

Base-Mediated Amide Cleavage: Under basic conditions (e.g., pH > 10), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the amide group.[9] This leads to the cleavage of the amide bond, yielding dichloroacetate and an amine. This is often the most environmentally relevant hydrolysis pathway, particularly in alkaline surface waters or during water treatment processes like lime-soda softening.[6][9]

-

Acid-Mediated Amide Cleavage: In strongly acidic systems, the amide oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water, leading to amide bond cleavage.[7]

-

Acid-Mediated Ring Opening: For more complex dichloroacetamides containing structures like oxazolidine rings (e.g., benoxacor), acid can catalyze the opening of these rings.[6][8]

Studies on various dichloroacetamide safeners show that hydrolysis rates are generally slow at neutral pH.[2][10] For instance, the safener benoxacor shows an appreciable hydrolysis rate at pH 7, but its half-life is still over 50 days.[7][11] However, under high-pH conditions (pH ~10.6), its half-life can decrease to just 13 hours.[6][8] Second-order rate constants for base-mediated hydrolysis of various dichloroacetamides range from 0.3 to 500 M⁻¹ h⁻¹, which in many cases are significantly greater than those of their co-formulated chloroacetamide herbicides.[6][8]

Caption: Base-catalyzed hydrolysis of the dichloroacetamide moiety.

Protocol: Standard Hydrolysis Rate Determination (OECD 111)

This protocol outlines a standardized method to determine the hydrolysis rate of a substance at different pH values.

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate).

-

Spiking: Add a known concentration of this compound (typically 1-10 mg/L) to each buffer solution in triplicate sterile test vessels (e.g., amber glass vials). Include sterile controls containing only the buffer solution.

-

Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 25 °C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), sacrifice one replicate vessel from each pH series.

-

Analysis: Immediately analyze the aqueous sample for the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope, and the half-life (t₁/₂) is calculated as ln(2)/k.

Photolysis: Degradation by Light

Photolysis, or photodegradation, is the breakdown of molecules by photons. This process can be direct, where the molecule itself absorbs light, or indirect, where other substances in the environment (photosensitizers) absorb light and produce reactive species that degrade the target molecule.

Causality and Mechanism: Studies on common dichloroacetamide safeners reveal that direct photolysis under simulated sunlight is generally not a significant degradation pathway.[2][10] Of the major safeners, only benoxacor undergoes rapid direct photolysis, with a half-life of about 10 minutes.[12][13] Other safeners like dichlormid, AD-67, and furilazole are resistant to direct photolysis.[12]

However, indirect photolysis can be relevant. In natural waters containing photosensitizers such as nitrate, nitrite, and humic acids, these substances absorb sunlight and generate highly reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[12][13] These reactive oxygen species can then degrade dichloroacetamides that are otherwise photolytically stable.[12]

Caption: Workflow for an indirect photolysis experiment.

Abiotic Reduction

In anoxic (oxygen-depleted) environments, such as saturated soils, sediments, and some groundwater, chemical reduction can be a key transformation pathway.

Causality and Mechanism: For chlorinated compounds like this compound, this often involves reductive dechlorination. Studies using reductants like ferrous iron (Fe(II)) associated with minerals (e.g., goethite, hematite) show that dichloroacetamides can undergo stepwise hydrogenolysis.[14][15] In this reaction, a chlorine atom is replaced by a hydrogen atom. The first step transforms this compound into a monochlorinated product, which can be further reduced.[14] This process is significant because the transformation products may have their own distinct toxicity and persistence profiles.[10][15]

Biotic Degradation: The Microbial Contribution

Biotic degradation, driven by microorganisms like bacteria and fungi, is arguably the most critical process controlling the environmental fate of many organic chemicals, including this compound.[2][10]

Causality and Mechanism: Microbial biotransformation of dichloroacetamide safeners is a significant fate process, often proceeding faster than abiotic degradation under typical environmental conditions.[10][16] The primary mechanism appears to be cometabolism , where the microbe degrades the compound fortuitously without using it as a primary source of carbon or energy.[10][16]

Two key biotransformation pathways have been identified for the dichloroacetamide moiety:

-

Microbial Dechlorination: Microorganisms can enzymatically remove chlorine atoms. This is a crucial first step, as it often reduces the toxicity of the compound and makes the resulting molecule more amenable to further degradation.[2] This can lead to the formation of monochlorinated species and subsequently, non-chlorinated amides.[16]

-

Glutathione Conjugation: A major detoxification pathway in many organisms involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This has been observed for dichloroacetamide safeners in both plants and microbes.[2][10] The resulting conjugate is more water-soluble and can be further metabolized.

A proposed pathway involves an initial microbial hydrolysis or dechlorination, followed by conjugation with glutathione.[16]

Caption: Proposed pathway for microbial biotransformation.

Protocol: Aerobic Soil Microcosm Study (OECD 307)

This protocol assesses the rate and pathway of aerobic biodegradation in soil.

-

Soil Collection and Characterization: Collect fresh, representative soil from a location with no prior pesticide application. Characterize its properties (pH, organic carbon content, texture, microbial biomass).

-

Microcosm Setup: Distribute a known mass of sieved, moist soil (e.g., 100 g) into replicate glass flasks.

-

Application of Test Substance: Apply this compound to the soil surface at an environmentally relevant concentration.

-

Incubation: Incubate the flasks in the dark at a controlled temperature (e.g., 20 °C) and maintain soil moisture (e.g., 40-60% of water holding capacity). Ensure continuous aeration with CO₂-free, humidified air.

-

CO₂ Trapping: Pass the effluent air through a trapping solution (e.g., NaOH or KOH) to capture any ¹⁴CO₂ produced if using a ¹⁴C-labeled test substance (for mineralization assessment).

-

Sampling: At specified time intervals, sacrifice replicate flasks.

-

Extraction and Analysis: Extract the soil using an appropriate solvent (e.g., acetonitrile/water). Analyze the extracts for the parent compound and potential transformation products using LC-MS/MS or GC-MS. Analyze the trapping solutions for ¹⁴CO₂ using liquid scintillation counting.

-

Data Analysis: Calculate the dissipation half-life (DT₅₀) of the parent compound in the soil. Identify and quantify major transformation products over time to elucidate the degradation pathway.

Summary of Environmental Fate and Persistence

The environmental persistence of this compound is not absolute but is highly dependent on specific environmental conditions.

-

In Aquatic Systems: Persistence will be governed by pH and sunlight. In alkaline waters (pH > 8), hydrolysis can be a significant removal mechanism.[9] In sunlit surface waters rich in organic matter, indirect photolysis may contribute to its degradation.[12] However, in neutral, dark, or deep waters, it is likely to be more persistent until microbial degradation occurs.

-

In Soil and Sediment: Microbial degradation is the most critical factor.[2][10] In aerobic soils, cometabolism leading to dechlorination and conjugation is the likely primary pathway.[16] In anaerobic, iron-rich sediments, abiotic reductive dechlorination can also be a significant transformation route.[14] Its high water solubility and low logP suggest it will be mobile in soils and has the potential to leach into groundwater if degradation is slow.[3]

Conclusion for the Field: While often considered an "inert" ingredient or intermediate, this compound and its derivatives are biologically and chemically active in the environment.[3] Its fate is a complex interplay of abiotic and biotic processes. Current research indicates that while abiotic pathways like hydrolysis and photolysis are relevant only under specific conditions (e.g., high pH or high concentrations of photosensitizers), microbial biotransformation is a primary and crucial pathway for its ultimate removal from the environment. [2][10] Future research should focus on isolating specific microbial strains responsible for its degradation and further characterizing the enzymatic processes involved, as this could open avenues for bioremediation strategies.

References

- This compound - ChemBK. (2024). ChemBK. [Link]

- McFadden, M. E., Reber, K. P., Latch, D. E., Sivey, J. D., LeFevre, G. H., & Cwiertny, D. M. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 290-300. [Link]

- McFadden, M. E., Reber, K. P., Sivey, J. D., Cwiertny, D. M., & LeFevre, G. H. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 10(1), 38-44. [Link]

- Sivey, J. D., & Cwiertny, D. M. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology, 49(19), 11395-11406. [Link]

- This compound, 683-72-7. (n.d.). The Good Scents Company. [Link]

- Cwiertny, D. M., LeFevre, G. H., Sivey, J. D., & McFadden, M. E. (2019). Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products. Abstracts of Papers of the American Chemical Society, 258. [Link]

- McFadden, M. E., Reber, K. P., Sivey, J. D., Cwiertny, D. M., & LeFevre, G. H. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Link]

- McFadden, M. E., Reber, K. P., Latch, D. E., Sivey, J. D., LeFevre, G. H., & Cwiertny, D. M. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental science & technology, 56(1), 290-300. [Link]

- Dichloroacetamide. (2025). In Wikipedia. [Link]

- Kral, A. E., Pflug, N. C., McFadden, M. E., LeFevre, G. H., Sivey, J. D., & Cwiertny, D. M. (2019). Photochemical Transformations of Dichloroacetamide Safeners. Environmental Science & Technology, 53(12), 6770-6779. [Link]

- McFadden, M. E., Reber, K. P., Latch, D. E., Sivey, J. D., LeFevre, G. H., & Cwiertny, D. M. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

- McFadden, M. E., Reber, K. P., Sivey, J. D., Cwiertny, D. M., & LeFevre, G. H. (2022). Supporting Information. Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. [Link]

- Kral, A. E., Pflug, N. C., McFadden, M. E., LeFevre, G. H., Sivey, J. D., & Cwiertny, D. M. (2019). Photochemical Transformations of Dichloroacetamide Safeners.

- Sivey, J. D., Roberts, A. L., & Cwiertny, D. M. (2012). Abiotic Reduction Reactions of Dichloroacetamide Safeners: Transformations of “Inert” Agrochemical Constituents. Environmental Science & Technology, 46(5), 2671-2679. [Link]

- Sivey, J. D., Roberts, A. L., & Cwiertny, D. M. (2012). Abiotic reduction reactions of dichloroacetamide safeners: transformations of "inert" agrochemical constituents. Environmental science & technology, 46(5), 2671-9. [Link]

- McFadden, M. E., Reber, K. P., Latch, D. E., Sivey, J. D., LeFevre, G. H., & Cwiertny, D. M. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed, 34920670. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dichloroacetamide - Wikipedia [en.wikipedia.org]

- 5. This compound, 683-72-7 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products [morressier.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Abiotic reduction reactions of dichloroacetamide safeners: transformations of "inert" agrochemical constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

2,2-Dichloroacetamide as a herbicide safener mechanism

An In-depth Technical Guide to the Core Mechanism of 2,2-Dichloroacetamide Herbicide Safeners

Abstract

Herbicide safeners are critical agrochemical components that selectively protect crop plants from herbicide-induced injury without compromising weed control efficacy. The this compound class of safeners, including compounds like benoxacor and dichlormid, are widely used in maize, sorghum, and rice to enhance tolerance to chloroacetamide and thiocarbamate herbicides. This technical guide provides a comprehensive overview of the core mechanism by which these safeners function. The primary mechanism involves the transcriptional upregulation of a suite of detoxification genes, leading to an enhanced rate of herbicide metabolism within the crop plant. This guide delves into the key enzyme families involved, namely Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs), presents quantitative data on their induction, details the experimental protocols for their study, and illustrates the underlying signaling and metabolic pathways. This document is intended for researchers, scientists, and professionals in drug development and crop science seeking a detailed understanding of this vital agrochemical technology.

Introduction: The Principle of Induced Herbicide Tolerance

The challenge of modern agriculture is to control competitive weed species without inflicting phytotoxicity on the crop. Herbicide safeners, also known as antidotes or protectants, address this by enhancing the crop's intrinsic ability to detoxify the herbicide.[1][2][3][4][5] Unlike genetically modified herbicide resistance, safener action is based on the chemical induction of the plant's own defense pathways. The this compound safeners are a prominent class of these molecules, designed to be applied with specific herbicides to protect grass crops like maize (Zea mays).[2]

The central tenet of their mechanism is not to alter the herbicide's metabolic pathway, but to accelerate it.[1] By inducing a rapid detoxification cascade, the safener ensures that the herbicide concentration at its target site within the crop remains below a damaging threshold.[3] This effect is highly selective; the safener does not typically induce the same level of metabolic enhancement in target weed species, thus maintaining the herbicide's effectiveness.[5]

The Core Mechanism: Upregulation of the Plant Xenome

The primary action of dichloroacetamide safeners is the coordinated induction of genes encoding proteins involved in xenobiotic (foreign compound) metabolism. This system is often described in three phases, and safeners have been shown to upregulate components of each.[1][2]

-

Phase I: Modification. Enzymes, primarily Cytochrome P450 monooxygenases (CYPs), introduce functional groups (e.g., -OH) onto the herbicide molecule. This step increases its reactivity and prepares it for conjugation.

-

Phase II: Conjugation. Transferase enzymes, most notably Glutathione S-Transferases (GSTs), attach endogenous molecules like glutathione (GSH) to the modified herbicide. This conjugation step dramatically increases the water solubility of the herbicide and renders it non-phytotoxic.[2][3]

-

Phase III: Compartmentation. The now-harmless herbicide conjugate is actively transported into the plant cell's vacuole for sequestration and eventual degradation. This transport is mediated by proteins such as ATP-binding cassette (ABC) transporters.[1][2]

Dichloroacetamides trigger a significant upregulation of the genes encoding these Phase I, II, and III proteins, effectively priming the crop for rapid herbicide detoxification.[1][2]

Key Enzyme Family: Glutathione S-Transferases (GSTs)

The induction of GSTs is the most widely accepted and critical aspect of the dichloroacetamide safener mechanism.[1] These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic herbicide molecules, a crucial detoxification step for chloroacetamide and thiocarbamate herbicides.[2] Safeners like benoxacor and dichlormid have been shown to induce specific GST isozymes in maize, including those with high activity towards the herbicide metolachlor.[1] The induction is transcriptional, meaning the safener prompts the plant to produce more of the specific GST mRNA, leading to higher levels of the active enzyme.[1]

Key Enzyme Family: Cytochrome P450 Monooxygenases (CYPs)

CYPs represent another major family of detoxification enzymes induced by safeners.[2] They are particularly important for the metabolism of various herbicide classes, including sulfonylureas and triketones.[6][7] Studies in maize have demonstrated that safeners like benoxacor can induce the expression of multiple CYPs. Transcriptomic analyses have identified specific members of the CYP81A family as being highly responsive to safener treatment and responsible for the metabolism of multiple herbicide chemistries.[6][7]

Quantitative Insights: The Impact of Safener Treatment

The induction of detoxification enzymes by dichloroacetamides is not a minor adjustment but a significant enhancement of the plant's metabolic capacity. The table below summarizes representative quantitative data from various studies, illustrating the magnitude of this effect.

| Safener | Crop | Enzyme/Gene Class | Herbicide Substrate | Fold Induction / Activity Increase | Reference(s) |

| Benoxacor | Maize | Total GST Activity | Metolachlor | 2.6 to 3.8-fold | [1] |

| Dichlormid | Maize | Glutathione (GSH) Levels | N/A | ~1.6-fold | [8] |

| Fenclorim | Rice | GST Activity | Pretilachlor | 1.3 to 1.9-fold | [1] |

| Benoxacor | Maize | CYP81A family transcripts | N/A | Up to 20-fold for specific CYPs | [6] |

| R-isomer of R-29148 | Maize | GST Expression | Acetochlor | 1.87-fold vs S-isomer | [1] |

| Benoxacor | Arabidopsis | Glutathione (GSH) Levels | N/A | ~3-fold | [9] |

Signaling Pathways: How Do Safeners Activate the Response?

While the downstream effects of safeners are well-characterized, the precise upstream signaling pathway—from safener perception to gene induction—is still an active area of research. The primary target or receptor for dichloroacetamide safeners remains unidentified.[1] However, evidence points to the co-option of existing plant stress and hormone signaling pathways.

Several hypotheses are currently being explored:

-

Oxylipin Pathway: Safeners may tap into the signaling pathway mediated by oxylipins, such as jasmonic acid, which are known to be involved in plant defense and stress responses.[1][2]

-

Auxin and Salicylic Acid Crosstalk: There is evidence of overlap between safener-induced gene expression and genes regulated by hormones like auxin and salicylic acid, suggesting a complex signaling network.[1]

-

Specific Binding Proteins: A significant finding was the identification of a specific, high-affinity safener-binding protein (SafBP) in maize. Intriguingly, this protein also binds the herbicides that the safeners protect against, suggesting it may be a key component in the perception and transduction of the safener signal.

The current understanding suggests that dichloroacetamides likely act as signaling molecules that mimic an endogenous stress signal, thereby activating a cascade that leads to the expression of the detoxification xenome.

Caption: Hypothesized signaling pathway for dichloroacetamide safeners.

The Result: An Enhanced Herbicide Detoxification Workflow

The culmination of safener-induced gene expression is a more robust and efficient metabolic pathway for neutralizing herbicides. The workflow below illustrates this enhanced process, highlighting the key enzymatic steps.

Caption: Standard experimental workflow for safener mechanism analysis.

Protocol: Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the total activity of GSTs in a plant protein extract. It relies on the GST-catalyzed conjugation of glutathione (GSH) to the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, and the rate of increase in absorbance is directly proportional to GST activity.

Methodology:

-

Protein Extraction:

-

Homogenize 100-200 mg of frozen plant tissue (e.g., maize coleoptile) in 1 mL of ice-cold extraction buffer (100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA).

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the soluble proteins, and keep it on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Reaction Setup (per well in a 96-well UV-transparent plate):

-

Assay Buffer: 100 mM potassium phosphate, pH 6.5.

-

Reaction Mixture:

-

150 µL Assay Buffer

-

20 µL of 10 mM reduced Glutathione (GSH) solution

-

20 µL of diluted plant protein extract (e.g., 10-50 µg of total protein).

-

-

Blank/Negative Control: Prepare wells with 170 µL of Assay Buffer and 20 µL of GSH (no protein extract) to measure the non-enzymatic reaction rate.

-

-

Initiation and Measurement:

-

Equilibrate the plate and reagents to 25°C.

-

Initiate the reaction by adding 10 µL of 20 mM CDNB solution (dissolved in ethanol) to each well.

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (ΔA340/min) from the linear portion of the curve for each sample.

-

Subtract the rate of the blank (non-enzymatic) reaction from the sample rates.

-

Calculate specific activity using the Beer-Lambert law:

-

Specific Activity (µmol/min/mg) = (Adjusted ΔA340/min) / (ε * b * [Protein])

-

Where: ε (molar extinction coefficient for the conjugate) = 9.6 mM⁻¹cm⁻¹, b = path length (cm), [Protein] = protein concentration in mg/mL.

-

-

Protocol: Safener-Induced Gene Expression by RT-qPCR

This protocol outlines the steps to quantify the relative expression of target genes (e.g., ZmGST or ZmCYP81A9) in response to safener treatment, normalized to a stably expressed reference gene.

Methodology:

-

RNA Extraction and DNase Treatment:

-

Extract total RNA from 50-100 mg of safener-treated and control plant tissue using a commercial kit or a Trizol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and integrity via gel electrophoresis.

-

Treat 1-5 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

-

First-Strand cDNA Synthesis (Reverse Transcription):

-

Synthesize cDNA from 1 µg of DNase-treated RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

The reaction typically includes reverse transcriptase, dNTPs, and an RNase inhibitor.

-

Incubate as per the manufacturer's protocol (e.g., 42°C for 50-60 minutes), followed by enzyme inactivation (e.g., 70°C for 15 minutes).

-

Dilute the resulting cDNA (e.g., 1:10) with nuclease-free water.

-

-

Quantitative PCR (qPCR) Reaction:

-

Prepare a master mix for each primer set (target gene and reference gene). For a 20 µL reaction:

-

10 µL of 2X SYBR Green Master Mix

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

6 µL of Nuclease-free water

-

-

Aliquot 18 µL of master mix into qPCR plate wells.

-

Add 2 µL of diluted cDNA to each well. Run each sample in triplicate.

-

Include No-Template Controls (NTC) for each primer set.

-

Reference Gene Selection: For maize, validated reference genes include UBCP (Ubiquitin-conjugating protein) and CUL (Cullin). [10]

-

-

qPCR Cycling and Data Analysis:

-

Use a standard three-step cycling protocol:

-

Initial Denaturation: 95°C for 5-10 min.

-

40 Cycles:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

-

Perform a melt curve analysis at the end to verify amplicon specificity.

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing the target gene's expression to the reference gene.

-

Workflow: Herbicide Metabolite Profiling

This workflow describes a general approach for identifying and quantifying herbicide metabolites in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Methodology:

-

Sample Extraction (QuEChERS-based approach):

-

Homogenize 5-10 g of fresh plant tissue with 10 mL of acetonitrile (containing 0.1% formic acid).

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate) to induce phase separation.

-

Vortex vigorously and centrifuge at high speed (e.g., 4000 rpm for 5 min).

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a new tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences).

-

Vortex and centrifuge. The resulting supernatant contains the extracted herbicide and its metabolites.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the cleaned extract onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol (both typically containing a modifier like formic acid or ammonium acetate to improve ionization).

-

Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM: This highly selective mode involves setting the mass spectrometer to monitor specific precursor-to-product ion transitions for the parent herbicide and its expected metabolites (e.g., hydroxylated or glutathione-conjugated forms).

-

-

-

Data Analysis:

-

Identify metabolites by comparing retention times and MRM transitions to those of authentic standards, if available.

-

Quantify the concentration of the parent herbicide and its metabolites by comparing peak areas to a calibration curve generated from the standards.

-

Conclusion and Future Perspectives

The mechanism of this compound herbicide safeners is a prime example of chemically induced plant defense. By activating the expression of key detoxification enzymes like GSTs and CYPs, these compounds significantly enhance a crop's ability to metabolize and tolerate otherwise injurious herbicides. [1][2][3]While the downstream metabolic enhancements are well-documented, the upstream signaling events that trigger this response remain a compelling area for future research. Elucidating the specific safener receptors and the intricate signaling networks they activate could pave the way for the design of even more efficient and selective safeners. Furthermore, understanding these pathways may provide novel strategies for enhancing crop resilience to a wider range of abiotic and biotic stresses, extending the utility of this technology far beyond its current application.

References

- Deng, X., Hu, Y., & Zhang, M. (2022). Current Advances in the Action Mechanisms of Safeners. MDPI. [Link]

- Riechers, D. E., Kreuz, K., & Zhang, Q. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology, 153(1), 3–13. [Link]

- Zhao, Y., Ye, F., & Fu, Y. (2023). Research Progress on the Action Mechanism of Herbicide Safeners: A Review. Journal of Agricultural and Food Chemistry. [Link]

- Deng, X., & Hu, Y. (2022).

- Petit, C., Delye, C., & Pernin, F. (2016). Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass). Frontiers in Plant Science, 7. [Link]

- Ma, R., Skelton, J. J., & Riechers, D. E. (2015). Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay. Journal of Visualized Experiments. [Link]

- DeRidder, B. P., Dixon, D. P., Beussman, D. J., Edwards, R., & Goldsbrough, P. B. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology, 130(3), 1497–1505. [Link]

- Laganà, A., Fago, G., & Marino, A. (2025). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. International Journal of Molecular Sciences. [Link]

- DeRidder, B. P., & Goldsbrough, P. B. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology. [Link]

- Rosinger, C. (2014). Herbicide Safeners: an overview. Julius-Kühn-Archiv. [Link]

- Brazier-Hicks, M., & Edwards, R. (2005). Differential induction of glutathione transferases and glucosyltransferases in wheat, maize and Arabidopsis thaliana by herbicide safeners. Zeitschrift für Naturforschung C, 60(3-4), 307–316. [Link]

- Viger, P. R., & Hatzios, K. K. (1991). Effect of Temperature and Safeners on Glutathione Levels and Glutathione S-Transferase Activity in Maize. Zeitschrift für Naturforschung C, 46(9-10), 861–865. [Link]

- Pastro, L. A., et al. (2013). Fold induction of sorghum glutathione S-transferase (GST) genes.

- Lin, C.-H., Lerch, R. N., Garrett, H. E., & George, M. F. (2003). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. United States Department of Agriculture, Agricultural Research Service. [Link]

- Saini, P., Chahil, G. S., & Battu, R. S. (2020). Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS.

- van der Meer, J. R., et al. (2021). Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection. Plant Physiology. [Link]

- Di Corcia, A., et al. (2004). Determination of maize and grain herbicides and their transformation products in soil by use of soil column extraction then liquid chromatography with tandem mass spectrometry.

- Brazier-Hicks, M., Franco-Ortega, S., Watson, P., et al. (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. ACS Omega, 7(20), 17416–17431. [Link]

- Riechers, D. E., Irzyk, G. P., Jones, S. S., & Fuerst, E. P. (2003). Tandemly Duplicated Safener-Induced Glutathione S-Transferase Genes from Triticum tauschii Contribute to Genome- and Organ-Specific Expression in Hexaploid Wheat. Plant Physiology, 132(2), 1036–1046. [Link]

- Brazier-Hicks, M., Franco-Ortega, S., Watson, P., et al. (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize.

- Xue, J., et al. (2018). Analytical Methods for Pesticides and Herbicides.

- DeRidder, B. P., Dixon, D. P., Beussman, D. J., Edwards, R., & Goldsbrough, P. B. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners.

- Shodex. (2024). Method for LC/MS analysis of glyphosate and its related compounds.

- Van Etten, J., & Gesteira, T. F. (2021). Genes encoding cytochrome P450 monooxygenases and glutathione S-transferases associated with herbicide resistance evolved before the origin of land plants.

- Larsson, M. (2022). Sample preparation and analysis of metabolites from plants in the families of Cyperaceae, Poaceae and Apiaceae. DiVA portal. [Link]

- Brazier-Hicks, M., Franco-Ortega, S., Watson, P., et al. (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. Newcastle University ePrints. [Link]

- Castell, J. V., et al. (2005). Semi-automatic quantitative RT-PCR to measure CYP induction by drugs in human hepatocytes. Toxicology in Vitro, 19(4), 475–480. [Link]

- Obata, T., & Fernie, A. R. (2012). The utility of metabolomics as a tool to inform maize biology. Plant and Cell Physiology. [Link]

- Sasidharan, S., Chen, Y., Saravanan, D., et al. (2023). Plant secondary metabolites: Extraction, screening, analysis and their bioactivity. Journal of Applied Biology & Biotechnology. [Link]

- McFadden, M. E., Reber, K. P., Sivey, J. D., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 10(1), 37–43. [Link]

- Zhang, Q., et al. (2012). Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification in Triticum tauschii seedling tissues.

- Marcon, C., et al. (2021). Reference Gene Selection for RT-qPCR Analysis in Maize Kernels Inoculated with Aspergillus flavus. International Journal of Molecular Sciences. [Link]

- Manoli, A., et al. (2012). Evaluation of candidate reference genes for qPCR in maize. Journal of Plant Physiology, 169(8), 807–815. [Link]

- Chow, Y. Y., et al. (2014). Cytochrome P450 induction properties of food and herbal-derived compounds using a novel multiplex RT-qPCR in vitro assay, a drug–food interaction prediction tool.

- Ling, Y., et al. (2014). Validation of Potential Reference Genes for qPCR in Maize across Abiotic Stresses, Hormone Treatments, and Tissue Types. PLoS ONE, 9(5), e95445. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]